1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide is a 5-oxopyrrolidine-3-carboxamide derivative that acts as a CCR5 antagonist. [] CCR5 is a chemokine receptor found on the surface of white blood cells, playing a crucial role in the immune system and acting as a co-receptor for HIV-1 entry into host cells. [] By blocking CCR5, compounds like 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide have shown potential in inhibiting HIV-1 infection. []
1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide is a chemical compound with the molecular formula and a CAS number of 910443-35-5. This compound is recognized for its diverse applications in medicinal chemistry and biochemical research. It features a unique structure that incorporates a pyrrolidine ring, a dimethylamino group, and a carboxamide group, making it significant in various scientific investigations and potential therapeutic developments.
1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide falls under the category of pyrrolidine derivatives. Pyrrolidine compounds are cyclic amines that have been widely studied for their biological activities, including their roles as enzyme inhibitors and receptor modulators. This compound is particularly noted for its potential applications in drug development due to its structural properties that allow for interaction with biological targets .
The synthesis of 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide typically involves several key steps:
In industrial settings, large-scale synthesis may utilize automated reactors to optimize reaction conditions for higher yields and purity levels .
The molecular structure of 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide can be described as follows:
The molecular weight of this compound is approximately 214.26 g/mol . Structural analysis techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide insights into the conformation and spatial arrangement of atoms within the molecule.
1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide can participate in various chemical reactions:
These reactions are essential for modifying the compound's properties or synthesizing derivatives that may exhibit enhanced biological activity.
The mechanism of action of 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide primarily involves its interaction with specific molecular targets:
The precise mechanism can vary based on structural modifications and the specific biological context in which the compound is used.
The physical and chemical properties of 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide include:
These properties are crucial for determining how the compound behaves in various environments, influencing its bioavailability and interaction with biological systems .
1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide has several notable applications:
The Ugi-5-center-4-component reaction (U-5C-4CR) serves as a cornerstone methodology for constructing complex derivatives of 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide. This atom-efficient, one-pot convergent synthesis leverages α-amino acids as bifunctional synthons bearing both amine and carboxylic acid groups, enabling the formation of advanced intermediates with high molecular complexity. The reaction mechanism involves sequential condensation between an aldehyde and the α-amino acid's amine group to form a Schiff base, followed by nucleophilic addition of an isocyanide. Subsequent protonation by the carboxylic acid functionality generates a nitrilium ion that undergoes intramolecular trapping to form the critical O-acylamide intermediate. Final rearrangement yields the 1,1'-iminodicarboxylic acid ester derivative – a direct precursor to the target pyrrolidinone scaffold [5].
Table 1: Ugi Reaction Optimization Parameters for Pyrrolidinone Synthesis
Component | Variation | Impact on Yield/Selectivity | Optimal Conditions |
---|---|---|---|
Aldehyde | Bulky (e.g., 9-anthraldehyde) | ↑ Diastereoselectivity (up to 99% de) | Sterically hindered aldehydes |
Aliphatic (e.g., butyraldehyde) | ↓ Diastereoselectivity (43-79% de) | ||
Catalyst | TiCl₄ (Lewis acid) | ↑ Yield (75-90%), accelerated reaction rate | 10-15 mol% in DCM, 25°C |
Brønsted acids (e.g., TFA, MsOH) | ↓ Yield (degradation/polymerization) | Avoided | |
Solvent | Methanol | Standard for ester formation | Reflux conditions |
Dichloroethane (DCE) | Suitable for reductive amination steps | With Na(OAc)₃BH |
Steric effects profoundly influence diastereoselectivity in Ugi reactions en route to this compound. Bulky aldehydes (e.g., 9-anthraldehyde, 2-ethylbutyraldehyde) combined with enantiomerically pure α-amino acids achieve diastereomeric excesses ≥99%, whereas less hindered aldehydes (e.g., benzaldehyde, n-butyraldehyde) yield lower de (43-79%). This selectivity arises from minimized 1,3-diaxial and 'butane-gauche' interactions in the six-membered Ugi transition state, where bulky substituents preferentially occupy equatorial positions [5]. Catalyst screening revealed Lewis acids like TiCl₄ significantly enhance reaction rates and yields (75-90%) compared to Brønsted acids, which promote degradation pathways. Methanol remains the solvent of choice for facilitating ester formation during the final rearrangement step [5].
Cyclization strategies are pivotal for constructing the 5-oxopyrrolidine (γ-lactam) core characteristic of this compound. Two predominant methodologies exist:
Dieckmann-Type Condensation: This intramolecular Claisen condensation employs diesters featuring a tertiary amine moiety in the side chain. Under basic conditions (e.g., NaOEt, EtOH), the enolate attacks the adjacent carbonyl, forming the lactam ring. While efficient, this method requires precise stoichiometric control to minimize dimerization byproducts. The resulting β-ketoester intermediate necessitates decarboxylation under acidic conditions (e.g., HCl, acetic acid) to furnish the 3-substituted 5-oxopyrrolidine [7].
Lactamization of Linear Precursors: A more versatile approach involves cyclizing linear precursors containing both amine and carboxylic acid functionalities. Activation of the carboxylic acid (e.g., via mixed anhydride formation using ethyl chloroformate, or coupling reagents like EDC) facilitates nucleophilic attack by the tethered amine. This method proves particularly valuable for introducing the 3-carboxamide substituent prior to ring closure. For example, precursors like N-Boc-protected 4-aminobutanoic acid derivatives can be deprotected and cyclized under mild conditions to yield the pyrrolidinone scaffold [4] [7].
Table 2: Cyclization Methods for Pyrrolidinone Core Formation
Method | Key Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Dieckmann Condensation | NaOEt, EtOH; HCl decarboxylation | Direct route from diesters; Good yields | Limited substrate scope; Requires decarboxylation |
Amide Coupling Cyclization | EDC/HOBt, DCM; OR Ethyl chloroformate, NEt₃ | Broad substrate scope; Compatible with carboxamide groups | Requires activated carboxylic acid; Epimerization risk |
Reductive Amination/Lactamization | NaBH₄, MeOH; then acid activation | Combines chain extension and cyclization | Multi-step; Moderate overall yield |
Optimization focuses on suppressing racemization at stereocenters (when present), controlling ring size selectivity, and maximizing yields by modulating temperature, solvent polarity (e.g., switching from THF to DMF for solubility), and catalyst loading. Protecting group strategies, notably tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) for amines and tert-butyl esters for carboxylic acids, are essential for achieving chemoselective cyclization in complex precursors bearing multiple reactive sites [7].
Introducing the key 3-(dimethylamino)propyl side chain employs several catalytic strategies:
Reductive Amination: This widely adopted method involves reacting a pyrrolidinone-3-carbaldehyde or ketone precursor with dimethylamine in the presence of reducing agents. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) offers superior efficiency and selectivity for secondary amine formation over sodium borohydride (NaBH₄) in methanol. This protocol minimizes over-alkylation and efficiently reduces the iminium ion intermediate generated in situ from the carbonyl and dimethylamine [3] [4].
N-Alkylation: Direct alkylation of secondary amines (e.g., dimethylamine) with halogenated precursors like 3-chloropropyl-5-oxopyrrolidine-3-carboxamide is facilitated by base catalysts (e.g., K₂CO₃, DIPEA) in polar aprotic solvents (e.g., DMF, acetonitrile). Phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) enhance reactivity, particularly for less reactive alkyl chlorides. Palladium catalysis can also be employed for Buchwald-Hartwig type couplings when aryl halides are involved in related structures [7].
Hydrogenation: Catalytic hydrogenation (e.g., 5-10% Pd/C, H₂ 40-60 psi, ethanol) efficiently reduces unsaturated linkages introduced during side chain assembly. For instance, hydrogenation of an enamide intermediate (derived from a condensation reaction) provides the saturated 3-(dimethylamino)propyl chain. This method offers high chemoselectivity under optimized pressure and temperature conditions [7].
Table 3: Catalytic Methods for Tertiary Amine Installation
Method | Catalyst/Reductant | Typical Conditions | Yield Range | Key Considerations |
---|---|---|---|---|
Reductive Amination | NaBH(OAc)₃ | DCE, rt, 12-24h | 65-85% | pH control critical; Minimizes over-alkylation |
NaBH₃CN | MeOH, AcOH buffer, rt | 60-78% | Cyanide handling concerns | |
N-Alkylation | K₂CO₃ / TBAB | DMF, 60-80°C, 6-12h | 70-92% | Base strength; Solvent polarity |
Pd₂(dba)₃/XantPhos | Toluene, 80-100°C, Buchwald-Hartwig protocol | 50-75% | Cost; Air sensitivity | |
Hydrogenation | Pd/C (5-10%) | EtOH, 40-60 psi H₂, rt, 3-6h | 85-95% | Chemoselectivity for C=C/C≡C reduction |
Optimization involves balancing catalyst load (2-10 mol% for Pd), hydrogen pressure (1-5 atm), temperature (25-80°C), and solvent choice (EtOH, THF, ethyl acetate) to maximize yield while minimizing dehalogenation or over-reduction byproducts. For reductive amination, maintaining slightly acidic conditions (e.g., using acetic acid or pH 6-7 buffers) protonates the intermediate imine, enhancing its electrophilicity and rate of reduction [2] [7].
The 3-carboxamide group serves as a versatile handle for structural diversification after assembly of the pyrrolidinone core and tertiary amine side chain:
Amide Coupling: Carboxylic acid precursors (readily obtained via ester hydrolysis under basic conditions: LiOH, THF/H₂O) undergo activation using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), often with auxiliary nucleophiles like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to suppress racemization and enhance efficiency. Subsequent reaction with diverse amines (e.g., anilines, alkylamines, heteroarylamines) provides the carboxamide library. This approach enables rapid exploration of structure-activity relationships (SAR) around the carboxamide moiety [2] [4].
Protecting Group Strategies: Selective protection/deprotection is essential for modifying polyfunctional intermediates. The tert-butyloxycarbonyl (Boc) group for amines (removable with TFA or HCl in dioxane) and tert-butyl esters for carboxylic acids (acid-labile) offer orthogonality. For the tertiary amine, protonation under acidic conditions or formation of ammonium salts can temporarily mask its basicity during manipulations on the carboxamide [7].
Functional Group Interconversion: The carboxamide can be dehydrated to nitriles (e.g., using P₂O₅ or TFAA/pyridine) for further transformations like reduction to aminomethyl derivatives or hydrolysis back to carboxylic acids under controlled conditions. Primary carboxamides can also be hydrolyzed to carboxylic acids under harsh acidic (e.g., 6M HCl, reflux) or basic conditions (e.g., 2M NaOH, reflux), though competing decomposition of the lactam or tertiary amine can occur [4].
Reaction Scheme: Carboxamide Diversification Pathway
Pyrrolidinone-3-carboxylic Acid (28)|| (EDC/HOBt, R-NH₂)↓1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide (Core Structure)||─ → Amide Derivatives (29, R' = Aryl, Alkyl, Het) [e.g., Vulcanchem Indazole example [4]]||─ (Dehydration) → Nitrile (30)| || | (i. DIBAL-H; ii. H₃O⁺) → Aldehyde (31)| || | (H₂, Catalyst) → Aminomethyl (32)|└─ (Hydrolysis: 6M HCl, Δ) → Back to Carboxylic Acid (28)
Optimization of carboxamide formation centers on coupling reagent selection to maximize yield and minimize epimerization at chiral centers adjacent to the carboxylic acid (if present). Solvent choice (e.g., DMF, CH₂Cl₂, acetonitrile), stoichiometry (1.2-2.0 equiv amine, 1.1-1.5 equiv coupling reagents), and temperature (0°C to room temperature) significantly influence reaction efficiency and purity. Purification typically involves aqueous workups (to remove urea byproducts from carbodiimides) followed by chromatography or recrystallization [2] [4] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1